2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid
Description
This compound is a complex oligopeptide featuring a tryptophan-derived indol-3-ylpropanoic acid terminus linked to a series of modified amino acid residues. Key structural elements include:
- 3-(1H-indol-3-yl)propanoic acid: A tryptophan analog contributing aromatic and hydrogen-bonding properties .
- 3-hydroxypropanoyl and 2-amino-3-hydroxybutanoyl: Residues resembling serine and threonine, providing hydroxyl groups for hydrogen bonding or post-translational modifications .
The compound’s molecular formula is inferred as C₂₉H₄₃N₁₁O₁₀ (molecular weight ≈761.73 g/mol), with a peptide backbone that suggests roles in biological targeting or enzymatic modulation.
Properties
IUPAC Name |
2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEMNOZDYSNTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid is a complex peptide derivative with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple amino acid residues and functional groups that contribute to its biological activity. The presence of indole suggests potential interactions with biological receptors, particularly in the context of neuropharmacology and cancer treatment.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃N₇O₇ |
| Molecular Weight | 421.5 g/mol |
| CAS Number | Not yet assigned |
| Solubility | Soluble in water |
| Purity | > 95% |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. It has been shown to interact with various signaling pathways involved in cell proliferation and survival, particularly those associated with cancer stem cells.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This could be particularly relevant in diseases characterized by chronic inflammation.
- Neuroprotective Properties : Given the presence of the indole moiety, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Antitumor Activity : A study by Wu et al. (2018) synthesized a series of peptide derivatives that exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.1 to 7.9 μM. These findings suggest that similar structural motifs may enhance anticancer efficacy .
- Cytotoxicity Against HepG2 Cells : Zhang et al. (2018) reported that a related compound induced apoptosis in HepG2 cells, with an IC50 value of 7.1 μM, indicating a strong potential for liver cancer treatment .
- Inflammatory Response Modulation : Research has shown that peptides can modulate immune responses by influencing cytokine production. For instance, a tripeptide derivative was found to enhance the release of pro-inflammatory cytokines in human peripheral blood mononuclear cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogs:
Compound 1 (): Structure: (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid . Key Differences: Brominated indane and mercapto groups replace the hydroxyl and guanidine residues. Implications: Enhanced lipophilicity from bromine may improve membrane permeability, while the thiol group could confer redox activity.
Substance P Analog (): Structure: A 11-residue peptide with arginine-like (diaminomethylideneamino) and methionine (methylsulfanyl) groups . Key Differences: Longer peptide chain with multiple charged residues, enabling neurokinin receptor binding.
2-(2-amino-3-sulfanylpropanamido)-3-(1H-indol-3-yl)propanoic acid (): Structure: Features a thiol-modified alanine residue conjugated to tryptophan . Implications: Sulfhydryl group may enable metal chelation or antioxidant activity.
Functional Group and Pharmacophore Analysis
Data Tables Summarizing Comparative Properties
Table 1: Physicochemical Properties
*logP estimated via fragment-based methods.
Research Findings and Mechanistic Insights
- Synergistic Effects : Peptides with guanidine and hydroxyl groups (e.g., Substance P analogs) show enhanced blood-brain barrier penetration, suggesting the target compound may share this trait .
- Stability : Hydroxyl groups may reduce metabolic degradation compared to thiol-containing analogs (), which are prone to oxidation .
- Structural Flexibility : The branched peptide backbone could adopt multiple conformations, enabling interaction with diverse targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
